Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene
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Overview
Description
Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene is a chemical compound known for its unique structure and properties It consists of two 3,5-dichloro-2,4,6-trinitrophenyl groups connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene typically involves the reaction of 3,5-dichloro-2,4,6-trinitrophenol with a diazotizing agent. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the diazene linkage. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the diazene linkage, resulting in the formation of 3,5-dichloro-2,4,6-trinitrophenyl derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage can undergo cleavage, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,4,6-trinitrophenol: A precursor in the synthesis of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene.
1-(3,5-Dichloro-2,4,6-trinitrophenyl)piperidine: Another compound with similar structural features.
Uniqueness
This compound is unique due to its diazene linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
bis(3,5-dichloro-2,4,6-trinitrophenyl)diazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl4N8O12/c13-1-7(19(25)26)2(14)10(22(31)32)5(9(1)21(29)30)17-18-6-11(23(33)34)3(15)8(20(27)28)4(16)12(6)24(35)36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICLXIGOASSLOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])N=NC2=C(C(=C(C(=C2[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl4N8O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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